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Compound of Interest

Compound Name: Dimethyl-d6 carbonate

CAS No.: 108481-44-3

Cat. No.: B590973 Get Quote

Ticket ID: DMC-VT-001 Status: Resolved / Guide Published Assigned Specialist: Senior

Application Scientist, NMR Division

Diagnostic Overview: The Physics of Peak Shifting
The Core Issue
Users frequently report that solvent and solute peaks in Dimethyl-d6 carbonate (DMC-d6)

"drift" significantly when the temperature is varied (e.g., from 25°C to 60°C).

Root Cause Analysis: The observed shift is rarely a chemical change in the DMC molecule

itself. Instead, it is a compound artifact caused by two physical phenomena:

Lock Signal Drift (Primary Factor): Modern NMR spectrometers "lock" onto the deuterium

signal (

) of the solvent to correct for magnetic field (

) drift. However, the resonance frequency of deuterium is dependent on the solvent's density
and dielectric constant (

), both of which change with temperature.

Mechanism:[1] As T increases, DMC density decreases (
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). This changes the local magnetic shielding of the deuterium nuclei.

Result: The spectrometer maintains the lock frequency constant by adjusting

. Consequently, the entire spectral window shifts. If you reference to the solvent peak, your
solute peaks will appear to move even if they haven't.

Intrinsic Solvent Shift: While methyl protons are generally temperature-stable compared to

hydroxyl protons (like in MeOH or H2O), the weak dielectric changes in DMC can cause

minor real chemical shift changes (

) in the solvent residual peak.

Troubleshooting & Correction Protocols
Method A: The Internal Standard (Gold Standard)
Do not rely on the solvent residual peak for referencing in VT experiments. The chemical shift

of Tetramethylsilane (TMS) is temperature-independent by definition (0.00 ppm) in most

organic solvents because its magnetic environment is spherically symmetric and inert.

Action: Spike your DMC-d6 sample with

TMS.

Validation: If the distance (in Hz) between your solute peak and TMS remains constant while

the solvent peak moves, the solute is stable. If the distance changes, you are observing a

real dynamic process (e.g., conformational exchange).

Method B: The Substitution Calculation (If TMS is
incompatible)
If TMS interferes with your spectral window, calculate the corrected shift (

) using the known drift of the lock.

Note: For DMC-d6, the lock drift is approximately linear over its liquid range, but Method A is

strongly preferred for accuracy.
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Experimental Protocol: VT-NMR with DMC-d6
Warning: DMC-d6 has a narrow liquid range compared to DMSO or Toluene.

Melting Point: ~2–4 °C

Boiling Point: ~90 °C

Flash Point: 17 °C (Flammable)[2]

Workflow: Step-by-Step
Sample Preparation:

Use a high-quality NMR tube (Class A, Pyrex) to prevent warping at high T.

Add TMS (0.03% v/v) as an internal reference.

Critical: Ensure the tube is sealed tightly. DMC has high vapor pressure near 60°C;

solvent loss will change concentration and shimming.

Initial Setup (298 K):

Insert sample.[1][3]

Lock and Shim (Gradient shim is preferred).

Record a 1D proton spectrum. Calibrate TMS to 0.00 ppm. Note the exact position of the

DMC residual methyl peak (typically ~3.75 ppm).

Temperature Ramp:

Increase gas flow (airflow) to 500–600 L/h to minimize thermal gradients.

Ramp temperature in steps of 10 K.

Wait Time: Allow 10 minutes for thermal equilibration at each step.

Re-Shimming (Mandatory):
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As density changes, the magnetic susceptibility (

) of the sample changes. The Z1 and Z2 shims will degrade.

Action: Re-shim at every temperature point. Do not assume room-temp shims are valid at

60°C.

Data Acquisition & Referencing:

Acquire the spectrum.[1][4][5][6]

Post-Processing: Manually reference the spectrum by setting the TMS peak to 0.00 ppm.

Do not use "Automatic Referencing" based on the solvent, as the software may misidentify

the shifted DMC peak.

Data Visualization: Logic & Properties
Troubleshooting Logic Flow
Use this diagram to determine the correct referencing strategy for your experiment.
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Start: Peak Shift Observed

Is TMS present in sample?

Reference Spectrum to TMS (0.00 ppm)

Yes

Did you reference to Solvent Peak?

No

Analyze Solute Shift relative to TMS

No (Add TMS)

Calculate Lock Drift Correction
(Not Recommended for High Precision)

Yes

Shift is Real
(Conformational/Exchange)

Peak moves vs TMS

Shift is Artifact
(Lock Drift)

Peak static vs TMS

Click to download full resolution via product page

Caption: Decision tree for distinguishing artifactual lock drift from real chemical exchange in

Variable Temperature NMR.

DMC-d6 Physical Properties for NMR
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Property Value Implication for NMR

Residual Signal (1H) ~3.75 ppm (Singlet)
Reference point (if TMS

absent)

Residual Signal (13C)
~54 ppm (CH3), ~155 ppm

(C=O)
Carbon referencing

Melting Point 2–4 °C

Do not run sub-zero VT

experiments without checking

freezing risks.

Boiling Point 90 °C
Max Safe T: 75–80°C (to avoid

pressure buildup).

Dielectric Constant ~3.1 (at 20°C)
Low polarity; affects salt

solubility (e.g., LiPF6).

Frequently Asked Questions (FAQs)
Q: Can I use DMC-d6 for low-temperature NMR (e.g., -20°C)? A:No. Pure DMC freezes around

2–4°C. If you need low temperatures (e.g., for battery electrolyte studies), you must use a

binary solvent mixture (e.g., DMC/Ethylene Carbonate or DMC/EMC) which suppresses the

freezing point. Note that in a mixture, the chemical shift of DMC will vary with the mixture ratio.

Q: The solvent peak splits into two at low temperatures. Why? A: This is likely not peak splitting

but freezing. As the solvent begins to crystallize, magnetic homogeneity is lost, leading to

broad, split, or disappearing peaks. Immediately warm the probe to prevent tube fracture.

Q: I am studying Li-ion electrolytes. How does salt concentration affect the shift? A: High

concentrations of lithium salts (e.g., LiPF6) will coordinate with the carbonyl oxygen of DMC.

This causes a significant downfield shift (deshielding) of the DMC signals, independent of

temperature. You must use an external reference (coaxial insert) or internal TMS to decouple

salt effects from temperature effects.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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